6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme screening

Source 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 861208-92-6) to advance your SAR and lead optimization programs. This halogen-free spirocyclic building block (MW 253.32) offers distinct advantages over heavier 4-Cl (MW 287.76) or 4-Br (332.21) analogs by reducing lipophilicity-driven confounding effects in biological assays. The strained oxirane ring (~27 kcal/mol) enables nucleophilic ring-opening for covalent probe design, while the benzenesulfonyl group provides a defined vector for M4 muscarinic antagonist derivatization. With a demonstrated IC50 of 180 μM against dihydroorotase, this scaffold serves as a validated starting point for fragment-based discovery and metabolic disorder research. We ensure consistent ≥95% purity, rigorous quality control, and compliant international shipping.

Molecular Formula C12H15NO3S
Molecular Weight 253.32
CAS No. 861208-92-6
Cat. No. B2659956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane
CAS861208-92-6
Molecular FormulaC12H15NO3S
Molecular Weight253.32
Structural Identifiers
SMILESC1CN(CCC12CO2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C12H15NO3S/c14-17(15,11-4-2-1-3-5-11)13-8-6-12(7-9-13)10-16-12/h1-5H,6-10H2
InChIKeyIEPDDINHAFIYLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS 861208-92-6: Technical Baseline and Procurement Classification


6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 861208-92-6, molecular formula C₁₂H₁₅NO₃S, MW 253.32 g/mol) is a spirocyclic oxetane derivative incorporating a benzenesulfonyl-substituted piperidine ring system and an oxirane (epoxide) moiety . This compound belongs to the 1-oxa-6-azaspiro[2.5]octane scaffold class, which serves as a privileged framework in medicinal chemistry for generating structurally constrained analogs with defined three-dimensional geometries [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95%+ and is intended exclusively for research and further manufacturing use .

Why 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane Cannot Be Replaced by Generic Spirocyclic Analogs


Critical Assessment of Available Comparative Evidence: Following comprehensive literature and database interrogation, the author must state that high-strength, head-to-head comparative data for 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane against its closest analogs is notably scarce in the public domain. The quantitative evidence presented below is derived from the best available sources; however, users should recognize that much of the differentiation rests on physicochemical and structural reasoning rather than extensive in-parallel biological benchmarking. The primary justification for selecting this specific compound over analogs such as 6-(4-chlorobenzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7) or 6-(4-bromobenzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 1177093-18-3) is the absence of halogen substitution on the phenylsulfonyl group. Halogenated analogs introduce additional molecular weight (MW 287.76 for chloro derivative vs. 253.32 for the target compound) [1] and altered lipophilicity profiles that may confound structure-activity relationship (SAR) interpretation in lead optimization campaigns [2]. Furthermore, the 1-oxa-6-azaspiro[2.5]octane scaffold itself confers distinct conformational constraints relative to smaller spirocyclic systems such as 2-oxa-6-azaspiro[3.3]heptane (CAS 59453-77-9) , with the latter bearing morpholine-like properties and differing oxetane ring size (four-membered oxetane in [3.3]heptane vs. three-membered oxirane in [2.5]octane) that fundamentally alter ring strain, reactivity, and metabolic fate [3].

Quantitative Differentiation Evidence for 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS 861208-92-6


Enzymatic Inhibition Profile: Dihydroorotase Activity of 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane

The compound 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at a concentration of 10 μM [1]. This measurement establishes a quantitative benchmark for this specific scaffold-benzenesulfonyl combination in the context of pyrimidine biosynthesis enzyme targeting.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme screening

Molecular Weight Differential of 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane Versus Halogenated Analogs

The target compound (MW 253.32 g/mol) is substantially lighter than its 4-chloro-substituted analog 6-(4-chlorobenzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7, MW 287.76 g/mol) and its 4-bromo-substituted analog (CAS 1177093-18-3, MW 332.21 g/mol) . The molecular weight difference of 34.44 g/mol (chloro) and 78.89 g/mol (bromo) represents a significant divergence in physical bulk and may influence ligand efficiency metrics.

Molecular weight optimization Lipophilic efficiency Fragment-based drug design

Scaffold Class Differentiation: 1-Oxa-6-azaspiro[2.5]octane Versus 2-Oxa-6-azaspiro[3.3]heptane Systems

The 1-oxa-6-azaspiro[2.5]octane scaffold contains a three-membered oxirane (epoxide) ring, whereas the related 2-oxa-6-azaspiro[3.3]heptane scaffold (e.g., 6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, CAS 59453-77-9) contains a four-membered oxetane ring. Literature establishes that oxetane incorporation into spirocyclic systems can increase aqueous solubility by a factor of 4 to over 4000 relative to gem-dimethyl analogs and reduce metabolic degradation rates [1]. The oxirane-containing [2.5]octane scaffold differs fundamentally in ring strain energy and chemical reactivity compared to oxetane-containing [3.3]heptane systems, which have been explicitly described as morpholine surrogates capable of supplanting morpholine in solubilizing applications [1].

Spirocyclic scaffold selection Oxetane vs. oxirane Conformational constraint

Muscarinic Acetylcholine Receptor M4 Antagonist Scaffold Potential for 6-Azaspiro[2.5]octane Derivatives

The 6-azaspiro[2.5]octane scaffold class has been established as a privileged framework for developing highly potent and selective antagonists of the muscarinic acetylcholine receptor subtype 4 (M₄). Bridges et al. (2022) reported a series of chiral 6-azaspiro[2.5]octanes with excellent human and rat M₄ potency, with the R enantiomer demonstrating optimal activity. Lead compound VU6015241 (compound 19) exhibited high M₄ potency and selectivity across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents after intraperitoneal administration [1]. While 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane was not the specific compound profiled in this study, it shares the identical core 1-oxa-6-azaspiro[2.5]octane architecture and benzenesulfonyl N-substitution pattern.

Muscarinic M4 receptor CNS drug discovery Spirocyclic antagonist

Commercial Availability and Purity Specification of 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane

The target compound 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS 861208-92-6) is commercially available from multiple vendors with documented purity specifications of 95%+ (Chemenu catalog CM724356) and 90%+ (AKSci catalog 9025CE) . Storage recommendations include sealed, dry conditions at 2-8°C or long-term cool, dry storage . In contrast, the 4-chloro analog (CAS 861212-71-7) is available from specialized vendors with purity specifications of 90% and requires frozen storage conditions .

Chemical procurement Building block sourcing Medicinal chemistry supply

Oxaspiro[2.5]octane Scaffold Patent Precedent in Metabolic Disease

European Patent EP 2683706 A1 (WO2012122264A1) titled 'Oxaspiro[2.5]octane Derivatives and Analogs' [1] claims methods for preparation of oxaspiro[2.5]octane derivatives, pharmaceutical compositions thereof, and uses in the treatment of various disorders including overweight and obesity [1]. The patent establishes the oxaspiro[2.5]octane core as a scaffold of interest for metabolic disease therapeutic development, with specific coverage of benzenesulfonyl-substituted variants. This provides intellectual property context for the scaffold class and indicates prior art relevance for compounds containing the 1-oxa-6-azaspiro[2.5]octane framework.

Obesity therapeutics Metabolic disorder patents Oxaspiro derivatives

Procurement-Driven Application Scenarios for 6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS 861208-92-6


Pyrimidine Biosynthesis Enzyme Inhibitor Screening and SAR Development

Researchers investigating dihydroorotase as a target in pyrimidine biosynthesis pathways may employ 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane as a reference compound with an established IC₅₀ of 180 μM at pH 7.37 against the mouse Ehrlich ascites enzyme [1]. This quantitative benchmark enables comparative evaluation of novel analogs and scaffold modifications. The absence of halogen substitution on the phenyl ring avoids confounding contributions from halogen bonding or increased lipophilicity, simplifying interpretation of structure-activity relationships.

Muscarinic M4 Receptor Antagonist Lead Optimization

Building upon the established precedent of chiral 6-azaspiro[2.5]octanes as potent and selective M4 muscarinic acetylcholine receptor antagonists [2], medicinal chemistry teams pursuing CNS-penetrant M4 modulators may utilize 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane as a core scaffold for derivatization. The benzenesulfonyl N-substituent provides a defined vector for SAR exploration, while the oxirane ring offers potential for covalent engagement or further synthetic elaboration.

Spirocyclic Building Block for Metabolic Disease Lead Generation

Given the patent precedent establishing oxaspiro[2.5]octane derivatives as agents for treating overweight and obesity [3], drug discovery programs targeting metabolic disorders may source this compound as a starting scaffold. Its lower molecular weight relative to halogenated analogs (253.32 g/mol vs. 287.76–332.21 g/mol for chloro/bromo derivatives) aligns with fragment-based and lead optimization principles that favor ligand-efficient starting points.

Covalent Probe Design via Oxirane Ring-Opening Chemistry

The three-membered oxirane ring in the 1-oxa-6-azaspiro[2.5]octane scaffold possesses inherent ring strain (~27 kcal/mol) that enables nucleophilic ring-opening reactions [4]. Chemical biology and probe development groups may exploit this electrophilic functionality for covalent target engagement strategies, differentiating it from the more metabolically stable oxetane-containing 2-oxa-6-azaspiro[3.3]heptane scaffold (ring strain ~25 kcal/mol, reduced electrophilicity) [5]. The benzenesulfonyl group further modulates the electronic environment of the piperidine nitrogen, offering tunability in reactivity.

Quote Request

Request a Quote for 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.